
1-(4-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C10H11ClO3 It is characterized by the presence of a chlorophenyl group attached to a cyclopropane ring, which also bears a hydroxymethyl and a carboxylic acid group
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Chlorophenyl Introduction: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where a chlorobenzene derivative reacts with the cyclopropane intermediate in the presence of a Lewis acid catalyst like aluminum chloride.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically involving formaldehyde and a base such as sodium hydroxide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammation.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)cyclopropane-1-carboxylic acid: This compound lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
2-(4-Chlorophenyl)cyclopropane-1-carboxylic acid: The position of the chlorophenyl group is different, which can influence the compound’s chemical properties and interactions.
1-(4-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid:
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11ClO3 |
|---|---|
Molecular Weight |
226.65 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H11ClO3/c12-9-3-1-7(2-4-9)11(10(14)15)5-8(11)6-13/h1-4,8,13H,5-6H2,(H,14,15) |
InChI Key |
MFTHHGXVMYUSNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(C2=CC=C(C=C2)Cl)C(=O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


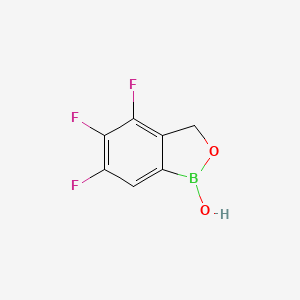

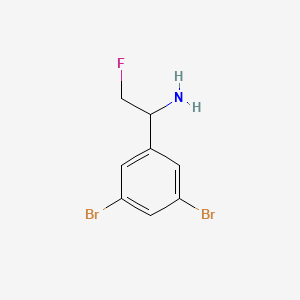
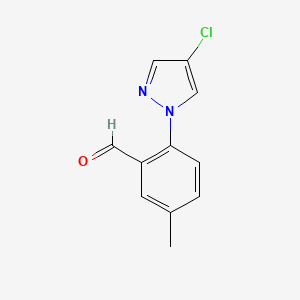
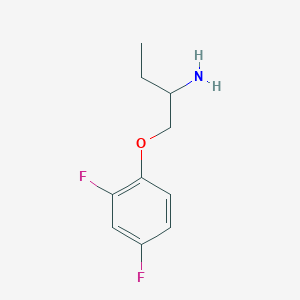
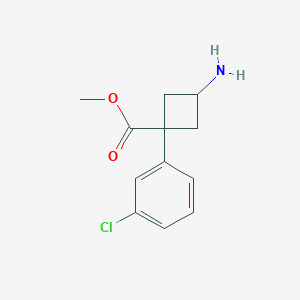

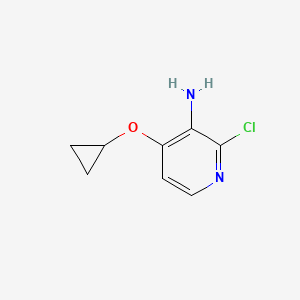
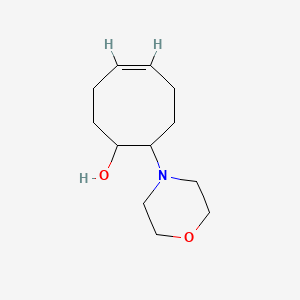

![4-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13252316.png)
![2-{[(Butan-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B13252322.png)


